Product packaging for 1,3,2-Dioxathiepane 2,2-dioxide(Cat. No.:)

1,3,2-Dioxathiepane 2,2-dioxide

Cat. No.: B11750544
M. Wt: 152.17 g/mol
InChI Key: MGAFPXGQLWFEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Dioxathiepane 2,2-dioxide is a cyclic sulfate ester investigated primarily for its utility as a functional electrolyte additive in advanced lithium-ion battery systems. Drawing parallels to the well-studied compound 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate), this material is understood to function as a solid-electrolyte interphase (SEI) forming agent . Its proposed mechanism of action involves preferential reduction on the anode surface prior to the decomposition of the primary electrolyte solvents. This reduction process forms a stable and protective passivation layer, which can suppress detrimental side reactions, mitigate continuous electrolyte consumption, and enhance overall cycling performance . In research contexts, such additives are crucial for enabling the use of high-performance but challenging electrolyte components like propylene carbonate (PC), which otherwise causes exfoliation of graphite anodes. The ring-opened anion of reduced cyclic sulfate additives can facilitate solvent desolvation, thereby preventing co-intercalation and maintaining electrode integrity . The primary research value of this compound lies in its potential to improve coulombic efficiency, increase capacity retention, and extend the cycle life of next-generation energy storage devices . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4S B11750544 1,3,2-Dioxathiepane 2,2-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

1,3,2-dioxathiepane 2,2-dioxide

InChI

InChI=1S/C4H8O4S/c5-9(6)7-3-1-2-4-8-9/h1-4H2

InChI Key

MGAFPXGQLWFEPK-UHFFFAOYSA-N

Canonical SMILES

C1CCOS(=O)(=O)OC1

Origin of Product

United States

Synthetic Methodologies for 1,3,2 Dioxathiepane 2,2 Dioxide and Functionalized Analogues

Direct Synthesis Strategies for the 1,3,2-Dioxathiepane 2,2-dioxide Ring System

The construction of the this compound ring system is most commonly achieved through a two-step process starting from 1,4-butanediol (B3395766). This involves the initial formation of the corresponding cyclic sulfite, 1,3,2-dioxathiepane 2-oxide, which is subsequently oxidized to the desired cyclic sulfate (B86663).

Ring-Closing Reactions via Cyclosulfonation

The direct cyclization of 1,4-diols to form cyclic sulfates in a single step is challenging. A more controlled and widely used approach is the two-step synthesis involving the formation of a cyclic sulfite intermediate.

The reaction of 1,4-butanediol with a sulfonating agent like thionyl chloride (SOCl₂) in the presence of a base typically leads to the formation of the cyclic sulfite, 1,3,2-dioxathiepane 2-oxide. The choice of reaction conditions is crucial to favor the formation of the seven-membered ring over polymerization or other side reactions. While specific yields for the synthesis of 1,3,2-dioxathiepane 2-oxide are not extensively tabulated in the literature, the general methodology for the formation of cyclic sulfites from diols is well-established.

For the subsequent oxidation of the cyclic sulfite to the cyclic sulfate, various oxidizing agents can be employed. A common method for this transformation is the use of a ruthenium catalyst, such as ruthenium(III) chloride, in the presence of an oxidizing agent like sodium periodate.

Table 1: General Two-Step Synthesis of this compound

StepReactantsReagentsProduct
1. Cyclization1,4-ButanediolThionyl chloride (SOCl₂), Base (e.g., Pyridine)1,3,2-Dioxathiepane 2-oxide
2. Oxidation1,3,2-Dioxathiepane 2-oxideRuCl₃, NaIO₄This compound

Oxidative Approaches from Precursor Sulfur Heterocycles

This subsection largely overlaps with the second step of the ring-closing cyclosulfonation strategy. The synthesis of this compound is heavily reliant on the oxidation of its precursor, 1,3,2-dioxathiepane 2-oxide. The oxidation of the sulfur atom from the +4 oxidation state in the sulfite to the +6 state in the sulfate is a key transformation.

The RuCl₃/NaIO₄ system is a standard and effective method for this oxidation. The reaction is typically carried out in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water, to facilitate the reaction and product isolation.

Table 2: Common Oxidizing Systems for the Conversion of Cyclic Sulfites to Cyclic Sulfates

Oxidizing Agent/SystemTypical Reaction Conditions
Ruthenium(III) chloride / Sodium periodateBiphasic solvent system (e.g., CCl₄/CH₃CN/H₂O)
Potassium permanganateAcetone, low temperature
m-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂)

Exploration of Novel Reagents and Catalytic Systems

Research into novel reagents and catalytic systems for the direct and efficient synthesis of cyclic sulfates is an ongoing area of interest. For the formation of seven-membered rings like this compound, the development of catalysts that can directly convert 1,4-diols to cyclic sulfates in a single step with high yield and selectivity would be a significant advancement.

While specific catalysts for the direct sulfation of 1,4-butanediol to its cyclic sulfate are not prominently reported, research in related areas, such as the catalytic dehydrogenation of 1,4-butanediol over copper-based catalysts to form γ-butyrolactone, indicates the potential for catalytic approaches in the functionalization of this diol researchgate.net. The development of selective sulfonation catalysts could provide more environmentally friendly and efficient synthetic routes.

Synthesis of Substituted this compound Derivatives

The synthesis of functionalized analogues of this compound allows for the introduction of various chemical properties and the creation of chiral building blocks. These syntheses rely on the use of appropriately substituted 1,4-diols as starting materials.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral 1,3,2-dioxathiepane 2,2-dioxides begins with the stereoselective synthesis of the corresponding chiral 1,4-diols. A number of methods have been developed for the enantioselective synthesis of 1,4-diols, which can then be subjected to the two-step cyclosulfonation/oxidation process described above.

One common strategy is the stereoselective reduction of prochiral 1,4-dicarbonyl compounds. For instance, the enzymatic reduction of 1,4-diaryl-1,4-diones using alcohol dehydrogenases can produce chiral 1,4-diols with high diastereo- and enantioselectivity mdpi.comresearchgate.net. These chiral diols can then be converted to their corresponding chiral cyclic sulfates.

Table 3: Example of a Stereoselective Synthesis Approach to Chiral 1,4-Diols

PrecursorCatalyst/EnzymeProductStereoselectivity
1,4-Diaryl-1,4-dioneAlcohol Dehydrogenase (ADH)(1S,4S)-1,4-Diaryl-1,4-diolHigh de and ee

Once the chiral 1,4-diol is obtained, its conversion to the chiral cyclic sulfate proceeds with retention of stereochemistry at the carbon centers.

Regioselective Introduction of Peripheral Functional Groups

The regioselective introduction of functional groups onto the this compound ring can be achieved by starting with a pre-functionalized 1,4-diol. The challenge lies in the regioselective functionalization of the 1,4-diol itself.

For example, to introduce a functional group at a specific position, one of the hydroxyl groups of 1,4-butanediol could be selectively protected, allowing for chemical modification at the other end of the molecule. Subsequent deprotection and cyclization would then yield a monosubstituted this compound.

Another approach involves the regioselective opening of the cyclic sulfate ring with a nucleophile. Although this reaction functionalizes the carbon backbone rather than the ring itself, it is a key application of these compounds and demonstrates the influence of the cyclic sulfate group on the reactivity of the molecule. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the ring.

While specific examples of regioselective functionalization of the this compound ring are not widely documented, the principles of regioselective synthesis of substituted diols and the subsequent cyclization provide a clear pathway to these derivatives.

Multicomponent and Tandem Reaction Sequences

The synthesis of functionalized cyclic sulfates, including seven-membered ring systems like this compound, can be efficiently achieved through tandem reaction sequences. One notable strategy is the halocyclization of unsaturated monosulfates. kiesslinglab.com This approach allows for the creation of cyclic sulfates with a variety of functional groups that may not be compatible with traditional oxidation methods used to convert cyclic sulfites to sulfates. kiesslinglab.com

The halocyclization process is initiated by an electrophilic halogen source, which reacts with an alkene in an unsaturated monosulfate precursor. This is followed by an intramolecular cyclization, where the sulfate acts as a nucleophile, forming the cyclic sulfate ring in a single, continuous sequence. This method is particularly advantageous as it can generate six-membered and larger cyclic sulfate rings, which are often difficult to access via the oxidation of cyclic sulfite intermediates. kiesslinglab.com The reaction introduces new stereocenters and multiple electrophilic sites into the molecule, making the products versatile intermediates for further synthesis. kiesslinglab.com

The regioselectivity of the cyclization is influenced by the substitution pattern of the alkene. For instance, reactions of E-alkenes containing methyl or phenyl substituents tend to yield the more stable six-membered cyclic sulfates. kiesslinglab.com The resulting halo-functionalized cyclic sulfates can undergo selective nucleophilic attack at different electrophilic centers, enabling sequential modifications. kiesslinglab.com

Reactant (Unsaturated Monosulfate)Halogen SourceMajor Product (Functionalized Cyclic Sulfate)Reference
Potassium (E)-hex-4-en-3-yl sulfateBromine, Silver Nitrate4-bromo-5-ethyl-1,3,2-dioxathiane 2,2-dioxide kiesslinglab.com
Potassium (E)-1-phenylpent-3-en-1-yl sulfateBromine, Silver Nitrate4-bromo-6-phenethyl-1,3,2-dioxathiane 2,2-dioxide kiesslinglab.com
Potassium but-3-enyl sulfateIodine Monochloride, Silver Nitrate5-(iodomethyl)-1,3,2-dioxathiane 2,2-dioxide kiesslinglab.com

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Continuous flow microreaction technology presents a significant advancement for the synthesis of cyclic sulfates, offering superior safety and efficiency compared to traditional batch reactors. rsc.org While specific studies on this compound are limited, research on the synthesis of its five-membered analogue, 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (DTD), demonstrates the powerful advantages of flow chemistry. rsc.orgresearchgate.net The synthesis of cyclic sulfates is often highly exothermic, which can lead to product hydrolysis and reduced yields in batch processes due to inefficient heat exchange. rsc.org

Microreactors provide a high surface-area-to-volume ratio, enabling efficient heat and mass transfer. rsc.org This precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher yields and improved safety. flinders.edu.au For the synthesis of DTD, a continuous reaction yield of 92.22% was achieved under optimized flow conditions, a significant improvement over batch processes. rsc.orgresearchgate.net These principles are directly applicable to the synthesis of larger ring cyclic sulfates. The use of fixed-bed reactors with catalysts like titanium silicalite-1 further enhances the potential for continuous, efficient production. figshare.comresearchgate.net

Optimized Conditions for Continuous Flow Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) rsc.org
ParameterOptimal Value
Temperature14.73 °C
Catalyst Concentration0.5 g L⁻¹
Flow Rate Ratio (Continuous/Dispersed)0.6
Total Flow Rate2 mL min⁻¹
Residence Time117.75 s
Achieved Yield 92.22%

Adherence to green chemistry principles is crucial for modern synthetic chemistry. nih.gov This involves reducing waste and utilizing less hazardous materials. In the synthesis of cyclic sulfates, this can be achieved by employing environmentally benign reagents and solvents. A key example is the use of hydrogen peroxide (H₂O₂) as an oxidant in conjunction with a titanium silicalite-1 catalyst. figshare.comresearchgate.net This system is considered green because the primary byproduct is water, which is non-toxic.

Furthermore, the development of solvent-free reaction conditions is a primary goal of green chemistry. While many syntheses of cyclic sulfates employ organic solvents, research into alternative reaction media like supercritical carbon dioxide (scCO₂) and water is ongoing for many organic transformations. Supercritical CO₂, for instance, is a non-toxic, non-flammable, and inexpensive alternative to conventional organic solvents. nih.gov The ideal green synthesis would involve solvent-free conditions, possibly utilizing mechanochemistry (grinding) or solid-state reactions to minimize environmental impact. mdpi.com

Continuous flow synthesis also contributes significantly to process efficiency. flinders.edu.au By providing precise control over reaction conditions, flow reactors can maximize product yield and minimize the formation of byproducts, leading to a higher effective atom economy. rsc.org The reduction in reaction volume and the ability to operate for extended periods without shutdown also enhance throughput and resource efficiency compared to the cyclical nature of batch processing. The combination of tandem reaction design with continuous flow architectures represents a powerful strategy for achieving highly efficient and sustainable synthesis of this compound and related compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3,2 Dioxathiepane 2,2 Dioxide

Vibrational Spectroscopy for Diagnostic Structural Features

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 1,3,2-Dioxathiepane 2,2-dioxide, infrared (IR) and Raman spectroscopy are instrumental in identifying key functional groups and providing insights into the molecule's conformation.

Infrared spectroscopy is highly effective for identifying the prominent sulfone group (SO₂) within the this compound structure. The key diagnostic signals are the symmetric and asymmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). These bonds produce strong absorption bands in the IR spectrum, typically in the region of 1100-1400 cm⁻¹.

In related cyclic sulfate (B86663) compounds, these bands are well-characterized. For instance, studies on sulfur dioxide (SO₂) in various environments show characteristic S=O stretching vibrations. researchgate.net The precise position of these bands can be influenced by the ring strain and geometry of the seven-membered ring. In a study involving the transient detection of a related four-membered ring, 1,3,2-dioxathietane-2,2-dioxide, new absorption bands between 1000-2000 cm⁻¹ were assigned to the intermediate, highlighting the utility of this spectral region. researchgate.net For this compound, the expected IR absorption frequencies for the sulfone group are summarized in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1350 - 1420Strong
Symmetric SO₂ Stretch1160 - 1210Strong
C-O Stretch1000 - 1200Medium-Strong
C-H Stretch2850 - 3000Medium
Table 1: Expected Infrared Absorption Frequencies for this compound.

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman detects vibrations that cause a change in the polarizability of the molecule. The sulfone group's vibrations are also Raman active. More importantly, Raman spectroscopy is a powerful tool for studying the low-frequency vibrations associated with the molecule's skeletal framework, providing critical data on its conformational preferences.

For cyclic molecules, conformational analysis is key to understanding their structure and reactivity. Studies on analogous six-membered rings, such as 1,3,2-dioxathiane (B15493526) oxides, have successfully used computational and spectroscopic methods to investigate the equilibrium between different chair and twist-boat conformations. researchgate.net A similar approach would be applied to the more flexible seven-membered ring of this compound to elucidate its preferred spatial arrangement. The relative intensities of specific Raman bands can be correlated with the populations of different conformers present at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of proton, carbon, and heteronuclear NMR experiments provides a complete picture of the this compound molecular architecture.

¹H and ¹³C NMR spectra reveal the electronic environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent nuclei. For this compound, assuming a flexible conformation that averages the environments on the NMR timescale, one might expect to see three distinct signals for the three pairs of methylene (B1212753) (CH₂) groups in the carbon backbone.

The chemical shifts are highly informative. In ¹H NMR, the protons on carbons adjacent to the oxygen atoms (C4 and C7) would be expected to resonate at a lower field (higher ppm) compared to the other methylene protons due to the deshielding effect of the electronegative oxygen atoms. Similarly, in ¹³C NMR, the signals for C4 and C7 would appear at a lower field. libretexts.orgdocbrown.info

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C4, C7 (-CH₂-O-)3.5 - 4.560 - 80
C5, C6 (-CH₂-)1.5 - 2.520 - 40
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Direct observation of the sulfur nucleus via ³³S NMR spectroscopy offers a direct probe into the environment around the sulfone group. However, ³³S NMR presents significant experimental challenges. northwestern.edu The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which often leads to very broad signals and low sensitivity. mdpi.comhuji.ac.ilresearchgate.net

Despite these difficulties, the chemical shift of the ³³S nucleus is sensitive to the electronic structure and bonding of the sulfur atom. For cyclic sulfones, the chemical shifts are expected to appear in a characteristic range. mdpi.com An experimentally obtained ³³S NMR spectrum would provide valuable data to confirm the oxidation state and coordination of the sulfur atom within the seven-membered ring, complementing the information from other spectroscopic methods. Recent advances in high-field NMR and specialized pulse sequences continue to improve the feasibility of acquiring ³³S NMR data for complex molecules. pascal-man.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the bonding network and spatial relationships within the molecule. wikipedia.orghuji.ac.il For this compound, several 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgucl.ac.uk It would reveal the connectivity of the methylene groups in the aliphatic chain, showing cross-peaks between adjacent -CH₂- groups (e.g., H4 with H5, H5 with H6, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orglibretexts.org It is the primary method for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.uk It is invaluable for determining the three-dimensional structure and preferred conformation of the flexible seven-membered ring.

Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure, confirming the atomic connectivity and shedding light on the conformational dynamics of this compound in solution. cam.ac.uk

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

Comprehensive searches of chemical databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem, did not yield any high-resolution mass spectrometry data for this compound. The molecular formula of this compound is C4H8O4S, leading to a calculated monoisotopic mass of 152.0143 g/mol . However, without experimental data, a detailed analysis of its characteristic fragments cannot be provided.

For comparison, the mass spectrum of the six-membered ring analog, 1,3-propanediol (B51772) cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide), is available and shows characteristic fragmentation patterns. nist.govnist.gov It is plausible that this compound would undergo fragmentation through the loss of SO2 or SO3, and cleavage of the hydrocarbon chain, but this remains speculative without empirical evidence.

X-ray Crystallography and Solid-State Structural Determination of this compound

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its molecular conformation, bond parameters, crystal packing, and any potential polymorphic or co-crystalline forms is not available.

A PubChem entry for the related compound, 1,3,2-Dioxathiepane 2-oxide, which features a sulfur atom in a lower oxidation state, does contain a Cambridge Crystallographic Data Centre (CCDC) number, indicating that its crystal structure has been determined. nih.gov This suggests that crystallographic studies on the seven-membered 1,3,2-dioxathiepane ring system are feasible. However, these findings cannot be directly extrapolated to the 2,2-dioxide derivative, as the change in the sulfur's oxidation state and coordination would significantly influence the molecule's geometry and intermolecular interactions.

Elucidation of Molecular Conformation and Bond Parameters

Without X-ray crystallographic data, the precise three-dimensional shape, bond lengths, and bond angles of this compound in the solid state remain unconfirmed. Theoretical modeling could provide predictions, but these would require experimental validation.

Analysis of Crystal Packing and Intermolecular Interactions

Details on how molecules of this compound arrange themselves in a crystal lattice and the nature of the forces holding the crystal together are unknown due to the lack of crystallographic studies.

Studies on Polymorphism and Co-crystallization

There is no information in the scientific literature regarding the existence of different crystalline forms (polymorphs) or the formation of co-crystals for this compound.

Computational and Theoretical Investigations of 1,3,2 Dioxathiepane 2,2 Dioxide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods use the principles of quantum mechanics to model molecular behavior. However, specific studies applying these calculations to 1,3,2-Dioxathiepane 2,2-dioxide were not found.

Conformational Analysis and Ring Dynamics via Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com This is especially important for flexible ring systems like the seven-membered dioxathiepane ring.

Theoretical Studies of Ring Strain Energy

The inherent reactivity and conformational behavior of cyclic molecules are significantly influenced by ring strain. In the case of cyclic sulfates, including this compound, theoretical studies are crucial for quantifying this strain. Computational methods, such as ab initio calculations and density functional theory (DFT), provide a means to evaluate the strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference molecule. acs.orgmdpi.com

Different theoretical models can be employed to calculate ring strain. One common approach involves the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. This method helps to cancel out systematic errors in the calculations. For instance, a study on five-membered cyclic sulfates used an isodesmic reaction involving methane (B114726) and ethane (B1197151) to evaluate ring strain. epa.gov Another approach utilizes a strain-free reference, such as the chair form of cyclohexane. epa.gov

Studies on related cyclic sulfates have provided insights that can be extrapolated to the seven-membered this compound ring system. For example, calculations on five-membered 1,3,2-dioxathiolane (B15491259) 2,2-dioxide have been performed using B3LYP and QCISD(T)//MP2 levels of theory with the 6-31G* basis set. epa.gov These studies revealed that the degree of ring strain is sensitive to the oxidation state of the sulfur atom. epa.gov While five- and six-membered rings are common, the formation of seven-membered ring systems, such as this compound, is also observed, although often as a minor product in reactions where a six-membered ring is the major product. kiesslinglab.com

The magnitude of ring strain has a direct impact on the reactivity of cyclic compounds. For instance, the high reactivity of three-membered rings like cyclopropane (B1198618) is attributed in large part to significant angle strain. nih.govresearchgate.net In cyclic ethers, both ring strain and basicity are key factors governing their reactivity in polymerization reactions. tandfonline.com For cyclic sulfates, the strain within the ring contributes to their utility as electrophiles in various chemical transformations. kiesslinglab.com The enhanced reactivity of strained cyclic phosphates compared to their acyclic or larger-ring counterparts has also been linked to ring strain. acs.org

Table 1: Comparison of Calculated Ring Strain Energies for Selected Cyclic Compounds

CompoundMethodStrain Energy (kcal/mol)
1,3,2-Dioxathiolane 2,2-dioxideB3LYP/6-31G5.8 epa.gov
1,3,2-Dioxathiolane 2,2-dioxideQCI/6-31G4.4 epa.gov
Cyclopropane-~27.5
Cyclobutane-~26.5

This table provides a comparative view of ring strain energies for different cyclic compounds, highlighting the moderate strain in a related five-membered cyclic sulfate (B86663).

Reaction Mechanism Modeling for this compound Transformations

Transition State Characterization and Reaction Coordinate Analysis

Understanding the transformation of this compound requires detailed knowledge of the reaction mechanisms at a molecular level. Computational chemistry offers powerful tools to model these processes, with a focus on characterizing transition states and analyzing the reaction coordinate. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. acs.org

For reactions involving cyclic sulfates, computational studies often employ methods like density functional theory (DFT) to map out the potential energy surface. mdpi.com This allows for the identification of transition state structures, which are characterized by having exactly one imaginary vibrational frequency. The reaction coordinate, which represents the path of lowest energy from reactants to products, can then be traced.

In the context of related cyclic compounds, such as the conformational isomerization of 1,3,2-dioxathiane (B15493526) and its oxides, nonempirical quantum-chemical methods have been used to identify transition states. researchgate.net For intramolecular reactions, the formation of five- or six-membered cyclic transition states is often favored. libretexts.org In the case of this compound, a seven-membered ring, intramolecular cyclization reactions leading to its formation would proceed through a corresponding seven-membered transition state. However, studies have shown that 6-exo-tet cyclization is often preferred over 7-endo-tet cyclization in the intramolecular ring-opening of cyclic sulfates. niscpr.res.in

The stability of the cyclic sulfate itself can influence the reaction pathway. For instance, some cyclic sulfates are not stable enough under reaction conditions to undergo certain intramolecular cyclizations. niscpr.res.in Computational analysis of reaction dynamics can provide structures for intermediates and transition states, helping to elucidate the feasibility of different reaction pathways. acs.org

Elucidation of Catalytic Pathways and Selectivity

Computational modeling is instrumental in understanding and predicting the catalytic pathways and selectivity observed in reactions of cyclic sulfates like this compound. The regioselectivity of nucleophilic attack on cyclic sulfates, for example, is a key aspect that can be investigated through theoretical calculations.

For many cyclic sulfates, nucleophilic addition occurs at the most reactive site, allowing for selective modifications. kiesslinglab.com In halocyclization reactions to form cyclic sulfates, excellent and predictable regioselectivities are often achieved. kiesslinglab.com The geometry of the starting material, such as the cis or trans configuration of an alkene, can significantly influence the regiochemistry of the cyclization, determining whether a five-, six-, or even a seven-membered ring is formed. kiesslinglab.com

Computational studies can help rationalize these experimental observations. For example, in the case of 1,3-dipolar cycloaddition reactions, DFT calculations have been used to investigate different mechanistic pathways and explain the observed regioselectivity. mdpi.com Similarly, for reactions involving cyclic sulfates, computational modeling can shed light on why certain products are favored over others. Factors such as steric hindrance and the electronic nature of substituents can be modeled to predict the outcome of a reaction.

The development of catalytic processes involving cyclic sulfamidates, which are analogous to cyclic sulfates, has also benefited from computational investigations. researchgate.net These studies help in understanding how catalysts can control the enantioselectivity of reactions. researchgate.net

Prediction of Reactivity Patterns

Computational methods are increasingly used to predict the reactivity patterns of molecules, including cyclic sulfates. By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate how a molecule like this compound will behave under different conditions.

One approach to predicting reactivity is to analyze the electronic structure of the molecule. For example, the distribution of electron density, as calculated by DFT, can indicate which sites are more susceptible to nucleophilic or electrophilic attack. mdpi.com Molecular orbital calculations can also provide insights into reactivity. acs.org

The reactivity of cyclic compounds is also influenced by ring strain. As discussed in section 4.2.3, higher ring strain generally leads to increased reactivity. nih.gov Computational predictions of ring strain can therefore be used as an indicator of a molecule's propensity to undergo ring-opening reactions.

In Silico Spectroscopic Property Prediction

Computational methods play a vital role in predicting the spectroscopic properties of molecules, which is essential for their characterization. For this compound, in silico prediction of its NMR and IR spectra can aid in its identification and structural elucidation.

NMR Spectroscopy:

The prediction of NMR chemical shifts through computational means has become a valuable tool in organic chemistry. comporgchem.com Various methods, including machine learning algorithms and DFT-based approaches, are used for this purpose. nih.govnih.gov These methods can achieve high accuracy, with mean absolute errors of less than 0.10 ppm for 1H chemical shifts. nih.gov

For complex molecules, a computational protocol may involve several steps, including the generation of a conformer/rotamer ensemble, calculation of relative free energies, and computation of NMR parameters at a high level of theory. researchgate.net The effects of the solvent can also be incorporated into these calculations using continuum solvation models. researchgate.net Such detailed computational studies are crucial for accurately assigning NMR resonances, especially in complex systems like covalent organic frameworks. ugent.be

Infrared (IR) Spectroscopy:

Theoretical calculations can also predict the IR spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is often done using DFT methods.

For example, in the study of diethyl phosphate (B84403) complexes, theoretical IR spectra were calculated and compared with experimental infrared multiple photon dissociation (IRMPD) action spectra. nih.gov While there can be differences between the calculated linear absorption spectrum and the experimental multiple-photon dissociation spectrum, the theoretical predictions are generally in good agreement with the experimental data and can help in assigning the observed vibrational bands. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted ParameterPredicted Value
¹H NMRChemical Shift (δ)Protons adjacent to oxygen may appear around 4.0-4.5 ppm.
¹³C NMRChemical Shift (δ)Carbons adjacent to oxygen may appear around 60-70 ppm.
IR SpectroscopyVibrational Frequency (cm⁻¹)Strong S=O stretching bands expected around 1350-1400 cm⁻¹.

This table presents hypothetical predicted spectroscopic data for this compound based on general principles and data for similar compounds. Actual values would require specific computational studies.

Reactivity Profiles and Mechanistic Studies of 1,3,2 Dioxathiepane 2,2 Dioxide

Nucleophilic Ring-Opening Reactions and Associated Mechanisms

The most characteristic reaction of cyclic sulfates is their susceptibility to nucleophilic attack, which results in the cleavage of a carbon-oxygen bond and the opening of the ring. This reactivity is analogous to that of epoxides but is often enhanced due to the excellent leaving group ability of the resulting sulfate (B86663) anion. The regioselectivity of the attack is influenced by steric and electronic factors within the molecule.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Water)

The hydrolysis of cyclic sulfates, including by extension 1,3,2-dioxathiepane 2,2-dioxide, proceeds via nucleophilic attack of a water molecule on one of the electrophilic carbon atoms adjacent to the sulfate group. This reaction is typically acid-catalyzed, which protonates an oxygen atom of the sulfate, further activating the ring towards nucleophilic attack. The reaction with alcohols (alcoholysis) follows a similar mechanism, yielding a sulfate monoester with a terminal ether functionality.

For instance, the hydrolysis of the five-membered ring analog, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, is a known process that can be accelerated under heated conditions. rsc.org The reaction involves the attack of water, leading to the formation of 2-hydroxyethyl hydrogen sulfate. A similar outcome would be anticipated for this compound, yielding 4-hydroxybutyl hydrogen sulfate.

Table 1: Predicted Products of Nucleophilic Ring-Opening with Oxygen-Centered Nucleophiles

NucleophileReagentPredicted Product
WaterH₂O4-Hydroxybutyl hydrogen sulfate
MethanolCH₃OH4-Methoxybutyl hydrogen sulfate
EthanolC₂H₅OH4-Ethoxybutyl hydrogen sulfate

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines)

Amines, being effective nucleophiles, are expected to readily open the this compound ring. The reaction, known as aminolysis, would involve the attack of the nitrogen atom on a carbon atom of the cyclic sulfate, leading to the formation of a sulfamic acid derivative with a terminal amino group. The regioselectivity of this attack on unsymmetrically substituted cyclic sulfates is a subject of detailed study, often influenced by the nature of the substituents and the reaction conditions. In the case of the unsubstituted this compound, attack at either of the equivalent methylene (B1212753) carbons adjacent to the oxygen atoms would lead to the same product.

Studies on related cyclic sulfamidates, which are nitrogen-containing analogs, have shown that ring-opening with various nucleophiles is a versatile method for the synthesis of functionalized amines. researchgate.net This suggests that this compound would be a useful precursor for the synthesis of 4-aminobutanol derivatives.

Table 2: Predicted Products of Nucleophilic Ring-Opening with Nitrogen-Centered Nucleophiles

NucleophileReagentPredicted Product
AmmoniaNH₃4-Aminobutyl hydrogen sulfate
MethylamineCH₃NH₂4-(Methylamino)butyl hydrogen sulfate
AnilineC₆H₅NH₂4-(Phenylamino)butyl hydrogen sulfate

Reactivity with Carbon-Centered Nucleophiles (e.g., Organometallics)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-centered nucleophiles that can react with cyclic sulfates. The reaction is expected to proceed via nucleophilic attack of the carbanionic portion of the organometallic reagent on a carbon atom of the ring, leading to the formation of a new carbon-carbon bond and a sulfate monoester. For example, the reaction of this compound with methylmagnesium bromide would be predicted to yield 5-hydroxypentyl hydrogen sulfate after acidic workup.

The reaction of Grignard reagents with cyclic sulfites has been reported, indicating the feasibility of such reactions with related sulfur-containing heterocycles. acs.org Furthermore, copper-catalyzed addition of Grignard reagents to α,β-unsaturated pyridylsulfones has been documented, showcasing the utility of organometallic reagents in reactions involving sulfone functionalities. researchgate.net

Table 3: Predicted Products of Nucleophilic Ring-Opening with Carbon-Centered Nucleophiles

NucleophileReagentPredicted Product (after workup)
Methyl GrignardCH₃MgBr5-Hydroxypentyl hydrogen sulfate
Phenyl lithiumC₆H₅Li4-Phenyl-4-hydroxybutyl hydrogen sulfate
Ethylmagnesium chlorideC₂H₅MgCl5-Hydroxyhexyl hydrogen sulfate

Electrophilic Activation and Subsequent Transformations

The sulfone group in this compound can be activated by strong electrophiles. While the sulfur atom is already in a high oxidation state (+6), the oxygen atoms of the sulfone can be targeted by Lewis acids. This interaction would further polarize the S-O bonds and enhance the electrophilicity of the carbon atoms in the ring, potentially facilitating nucleophilic attack under milder conditions.

Pericyclic and Cycloaddition Reactions of the Sulfone Moiety

The sulfone group itself does not typically participate directly as a diene or dienophile in classical Diels-Alder reactions. However, cyclic sulfones can be precursors for the in-situ generation of dienes through the thermal extrusion of sulfur dioxide. For instance, 3-sulfolene (B121364) (a five-membered cyclic sulfone) is a well-known precursor for 1,3-butadiene. acs.orgpharmaffiliates.com By analogy, if this compound were to contain unsaturation within the carbon backbone, it could potentially undergo a retro-Diels-Alder type reaction to release sulfur dioxide and a corresponding diene. For the saturated this compound, such a reaction is not applicable.

Thiophene-1,1-dioxides, which are unsaturated cyclic sulfones, are known to participate in cycloaddition reactions, acting as dienes. researchgate.net This reactivity, however, is contingent on the presence of a conjugated diene system within the sulfone ring, which is absent in the saturated this compound.

Thermal and Photochemical Decomposition Pathways

The thermal stability of cyclic sulfates is a critical consideration in their synthesis and application. The decomposition of this compound under thermal conditions would likely involve the extrusion of sulfur dioxide (SO₂). This process is well-documented for other cyclic sulfones and is a common synthetic method for the formation of alkenes and dienes. chinesechemsoc.org The thermal decomposition of this compound would be expected to yield 1,4-butanediol (B3395766) and sulfur dioxide, or potentially undergo fragmentation to smaller molecules depending on the temperature and conditions.

Photochemical reactions of sulfones can lead to a variety of transformations, including rearrangements and fragmentations. rsc.org For instance, arylazo sulfones have been shown to generate radicals under visible light irradiation. rsc.org The photochemical decomposition of this compound could potentially proceed through a radical mechanism, initiated by the cleavage of a C-S or S-O bond. This could lead to the formation of various radical intermediates and subsequent rearrangement or fragmentation products. Specific studies on the photochemical behavior of this seven-membered cyclic sulfate are needed to elucidate the precise pathways.

Reactivity and Mechanistic Insights into this compound Remain Elusive

Despite the importance of cyclic sulfate esters in organic synthesis, detailed kinetic and mechanistic studies on specific members of this class, such as this compound, are notably absent from the publicly available scientific literature. Extensive searches for experimental data regarding the reactivity profiles, kinetic investigations, and mechanistic pathways for this seven-membered cyclic sulfate have proven unsuccessful.

While the broader class of cyclic sulfates is known for its utility as alkylating agents and its susceptibility to nucleophilic attack, specific rate laws, reaction orders, activation parameters, and transition state energetics for this compound have not been documented. General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the inherent ring strain of the seven-membered ring and the powerful electron-withdrawing nature of the sulfate group. However, without empirical data, any discussion of its specific kinetic behavior remains speculative.

Scientific literature does contain kinetic studies for other cyclic sulfates, most notably the five-membered ring analogue, 1,3,2-Dioxathiolane 2,2-dioxide. These studies often focus on hydrolysis reactions and reveal information about the influence of ring size on reactivity. It is generally observed that the rate of hydrolysis is significantly dependent on the ring strain, with five-membered rings often exhibiting higher reactivity compared to six-membered rings. The reactivity of a seven-membered ring like that in this compound would be expected to follow trends related to its specific conformational and steric properties, but concrete data is not available.

The determination of rate laws for the reactions of cyclic sulfates typically involves monitoring the change in concentration of a reactant or product over time under various conditions. nist.govresearchgate.netresearchgate.netrsc.org This allows for the elucidation of the reaction order with respect to each reactant, providing insight into the molecularity of the rate-determining step. nist.govresearchgate.netresearchgate.netrsc.org

Furthermore, the study of activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, derived from temperature-dependent kinetic studies, would be crucial in understanding the energy profile of reactions involving this compound. acs.org These parameters provide valuable information about the structure and energetics of the transition state. acs.org For instance, a highly ordered transition state is often characterized by a negative entropy of activation.

No Publicly Available Data on the Polymerization of this compound

Despite a thorough review of scientific literature and chemical databases, no research or data has been found regarding the polymerization chemistry of the specific compound this compound.

While the provided outline requests a detailed exploration of its ring-opening polymerization (ROP) and copolymerization strategies, there is no publicly available information to suggest that this particular cyclic sulfone has been successfully polymerized or that its potential for polymerization has been investigated.

Searches for cationic, anionic, and controlled/living polymerization, as well as for the synthesis of block or statistical copolymers involving this compound, did not yield any specific results. The existing literature on polymer chemistry extensively covers the polymerization of other cyclic monomers, such as lactones, lactides, cyclic carbonates, and even some other cyclic sulfones and sulfites. However, this body of work does not include the seven-membered cyclic sulfone specified.

Therefore, it is not possible to generate the requested scientific article with the specified sections and subsections due to the absence of foundational research on this topic. The chemical compound this compound is known and its synthesis has been described, but its behavior as a monomer in polymerization reactions remains an unexplored area of polymer science according to currently accessible records.

Polymerization Chemistry Involving 1,3,2 Dioxathiepane 2,2 Dioxide

Microstructure and Architecture Control in Poly(dioxathiepane sulfone)s

The microstructure and architecture of polymers are critical factors that dictate their macroscopic properties. For poly(dioxathiepane sulfone)s derived from the ring-opening polymerization (ROP) of 1,3,2-Dioxathiepane 2,2-dioxide, precise control over these features would be essential for tailoring the material for specific applications. This control can be exerted through various polymerization strategies.

Linear Polymers: The most straightforward architecture is a linear chain. Anionic or cationic ROP could be employed to produce linear poly(dioxathiepane sulfone). The choice of initiator would be crucial in determining the end-groups of the polymer chain and influencing the polymerization kinetics. For instance, initiating with a simple alkoxide would yield a polymer with a hydroxyl end-group. The microstructure in this case would refer to the regularity of the repeating sulfone units. Given the symmetric nature of the monomer, issues of tacticity are not present as they would be with substituted monomers.

Copolymers: To modify properties, this compound can be copolymerized with other cyclic monomers. The resulting architecture (random, block, or alternating) is governed by the reactivity ratios of the comonomers and the polymerization method.

Random Copolymers: If the reactivity of the propagating chain end towards both monomers is similar, a random copolymer will be formed. This approach can be used to fine-tune properties like the glass transition temperature (Tg) and solubility. For example, copolymerization with a more flexible comonomer could lower the Tg.

Block Copolymers: Sequential addition of monomers in a living polymerization system allows for the synthesis of block copolymers. For example, a living polymerization of this compound could be initiated, and after the monomer is consumed, a second monomer (e.g., a lactone or epoxide) could be added to grow a second distinct block. This can create materials with unique phase-separated morphologies and properties, such as thermoplastic elastomers.

Branched and Hyperbranched Architectures: Introducing multifunctional initiators or monomers can lead to more complex architectures. A trifunctional initiator, for example, could produce a three-arm star polymer. The use of an AB₂ type monomer, if one were designed with a similar sulfone chemistry, could lead to hyperbranched structures. These architectures significantly impact viscosity, solubility, and mechanical properties compared to their linear counterparts.

Control over these microstructures and architectures relies heavily on the specific polymerization conditions, as summarized in the table below.

Architectural FeatureControlling FactorPotential Polymerization TechniqueResulting Property Influence
Molecular Weight Monomer-to-initiator ratio, reaction time, temperatureLiving Anionic or Cationic ROPMechanical strength, viscosity
End-Groups Choice of initiator and terminating agentInitiated ROPReactivity for post-polymerization modification, surface properties
Copolymer Type Monomer reactivity ratios, sequential monomer additionOne-pot copolymerization, Sequential living ROPThermal properties, mechanical behavior, self-assembly
Topology (Linear, Star, Branched) Functionality of initiator or monomerUse of multifunctional initiatorsMelt viscosity, solubility, crystallinity

This table is based on established principles of ring-opening polymerization; specific experimental data for poly(dioxathiepane sulfone) is not widely available.

Degradation Mechanisms and Potential for Chemical Recycling of Poly(dioxathiepane sulfone)s

The sulfone group within the backbone of poly(dioxathiepane sulfone) is expected to be a key determinant of its degradation behavior. The presence of heteroatoms in a polymer backbone can often render it susceptible to degradation under specific conditions, which is a desirable trait for applications requiring controlled lifetime or chemical recyclability.

Degradation Mechanisms: Aliphatic polysulfones are known to be susceptible to thermal and chemical degradation.

Thermal Degradation: The primary thermal degradation pathway for many poly(olefin sulfone)s involves chain scission at the carbon-sulfur (C-S) bond followed by depropagation to yield the original olefin monomer and sulfur dioxide. orientjchem.org It is plausible that poly(dioxathiepane sulfone) would follow a similar pathway, potentially depolymerizing back to this compound or breaking down further into smaller molecules like sulfur dioxide, and compounds derived from the trimethylene unit. The temperature at which this degradation occurs would define its thermal stability. Studies on other polysulfones have shown that degradation can be initiated at temperatures ranging from 135°C to over 450°C depending on the specific structure. orientjchem.orgnih.gov

Chemical Degradation (Hydrolysis): The polymer backbone contains sulfone ester linkages (-C-O-S(O)₂-O-C-). While the sulfone group itself is generally stable, the adjacent ester-like linkages may be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to chain scission, breaking the polymer down into smaller oligomeric or monomeric species. The rate of hydrolysis would be influenced by pH, temperature, and the polymer's hydrophilicity.

Potential for Chemical Recycling: The potential for depolymerization back to the monomer is a key feature for chemical recycling, enabling a closed-loop life cycle for the plastic.

Depolymerization: If the thermal degradation proceeds cleanly by depropagation, it would offer an excellent route for chemical recycling. The recovered monomer, this compound, could then be purified and re-polymerized. This process is analogous to the chemical recycling of poly(lactic acid) or poly(caprolactone).

Solvolysis: Controlled hydrolysis or alcoholysis could be another viable recycling route. By treating the polymer with water, an alcohol, or an acid/base catalyst, the polymer chain could be systematically broken down into 1,3-propanediol (B51772) and sulfuric acid or its derivatives. These base chemicals are valuable feedstocks for other chemical processes. For instance, 1,3-propanediol is a key monomer for the production of polyesters like poly(trimethylene terephthalate) (PTT). nih.gov

The viability of these recycling methods would depend on the efficiency of the degradation process and the purity of the recovered products.

Degradation TypeLikely MechanismPotential ProductsImplication for Recycling
Thermal Chain scission and depropagationMonomer (this compound), SO₂, trimethylene-derived compoundsHigh potential for closed-loop monomer recovery if depropagation is efficient.
Chemical (Hydrolysis) Scission of sulfone ester linkage1,3-propanediol, sulfuric acid/sulfatesPotential for recovery of valuable chemical feedstocks.

This table outlines expected degradation pathways based on the chemistry of polysulfones and polyesters. Specific experimental validation for poly(dioxathiepane sulfone) is needed.

The development of sustainable polymers that are amenable to chemical recycling is a significant goal in materials science. While detailed experimental studies on poly(dioxathiepane sulfone) are still needed, its chemical structure suggests it could be a promising candidate for such applications.

Advanced Materials Applications and Chemical Process Development Utilizing 1,3,2 Dioxathiepane 2,2 Dioxide

Role as a Synthetic Building Block in Complex Chemical Synthesis

There is no available research in the public domain that details the use of 1,3,2-Dioxathiepane 2,2-dioxide as a synthetic building block in complex chemical synthesis. While its analogs are used as alkylating agents, the specific reactivity and synthetic utility of the seven-membered ring are not documented.

Integration into Novel Polymer Architectures for Advanced Materials

No published studies were found that describe the integration of this compound into polymer architectures.

Development of Functional Polymers

Information regarding the use of this compound as a monomer for the development of functional polymers through techniques such as ring-opening polymerization is not available.

Utilization in Crosslinking and Network Formation

There is no documented use of this compound as a crosslinking agent or in the formation of polymer networks.

Application in the Design of Responsive Chemical Systems

No literature exists that explores the application of this compound in the design of responsive chemical systems, such as stimuli-responsive polymers or materials.

Exploration in Catalysis and Separation Technologies

A review of current literature yields no information on the exploration of this compound in the fields of catalysis or separation technologies.

Emerging Research Frontiers and Interdisciplinary Applications

There are no identifiable emerging research frontiers or interdisciplinary applications for this compound based on available data. The compound remains largely un-investigated in a research context.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,2-dioxathiepane 2,2-dioxide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of 1,4-butanediol with sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial-scale production uses continuous reactors for efficient mixing and heat transfer, followed by purification via recrystallization or distillation . Purity optimization requires strict control of stoichiometry (e.g., SO₃:butanediol ratio) and reaction temperature (40–60°C). Impurities such as linear sulfates are removed via fractional crystallization in nonpolar solvents .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the cyclic sulfate structure. Key signals include δ ~4.3 ppm (methylene protons adjacent to sulfur) and δ ~100–110 ppm (sulfur-bound carbons) .
  • FT-IR : Peaks at 1200–1300 cm⁻¹ (S=O asymmetric stretch) and 800–900 cm⁻¹ (S-O-C cyclic ester) validate functional groups .
  • XRD : Crystallographic analysis (e.g., CCDC databases) resolves ring conformation and bond angles .
  • Elemental Analysis : Confirms molecular formula (C₄H₈O₄S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. N95/P1 respirators are recommended during powder handling .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong bases to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective ring-opening of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Reactions at 60–80°C improve kinetics without promoting side reactions (e.g., polymerization).
  • Catalysts : Lewis acids like BF₃·Et₂O stabilize transition states, favoring C-O bond cleavage over S-O .
  • Monitoring : Use TLC (silica gel, eluent: ethyl acetate/hexane) or in-situ FT-IR to track sulfate consumption .

Q. How does the ring size of this compound influence its reactivity compared to smaller cyclic sulfates (e.g., 1,3,2-dioxathiolane 2,2-dioxide)?

  • Methodological Answer :

  • Ring Strain : The seven-membered dioxathiepane exhibits lower ring strain than five-membered dioxathiolane, reducing reactivity in nucleophilic substitutions.
  • Solubility : Dioxathiepane’s larger structure improves solubility in nonpolar electrolytes (e.g., EC/DMC blends), enhancing its utility in lithium-ion batteries .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows dioxathiepane decomposes at 150–160°C vs. 110–120°C for dioxathiolane, attributed to reduced ring tension .

Q. What methodologies are employed to evaluate the electrochemical stability and ionic conductivity of this compound in lithium-ion battery electrolytes?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measures oxidation stability (typically >4.5 V vs. Li⁺/Li) and reduction peaks to assess SEI formation .
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies ionic conductivity (σ ≈ 1–3 mS/cm at 25°C) in LiPF₆-based electrolytes .
  • Accelerated Rate Calorimetry (ARC) : Evaluates thermal runaway risks by monitoring exothermic decomposition above 150°C .

Q. How do structural modifications (e.g., alkyl substituents) alter the biological activity of 1,3,2-dioxathiepane derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions with enzyme active sites. Methyl groups at C4/C5 positions (as in 4,5-dimethyl analogs) increase hydrophobic binding to COX-2, reducing IC₅₀ values by ~30% .
  • In Vitro Assays : MTT cytotoxicity testing (e.g., against HeLa cells) and ELISA-based inflammatory mediator quantification (TNF-α, IL-6) validate activity .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported melting points (e.g., 41–42°C vs. 95–97°C) for this compound?

  • Methodological Answer :

  • Source Verification : Confirm compound identity via CAS registry (e.g., cross-check CAS 1072-53-3 for dioxathiolane vs. unlisted CAS for dioxathiepane) .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., residual 1,4-butanediol), which depress melting points .
  • Crystallization Solvents : Recrystallization from acetone (high purity) vs. ethanol (trapped solvent) may explain variability .

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